molecular formula C10H7BrN2 B12822275 4-bromo-2-methyl-1H-indole-6-carbonitrile

4-bromo-2-methyl-1H-indole-6-carbonitrile

Cat. No.: B12822275
M. Wt: 235.08 g/mol
InChI Key: NPMVFPHDIPWLDS-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a bromine atom at the 4th position, a methyl group at the 2nd position, and a carbonitrile group at the 6th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylindole, followed by the introduction of the carbonitrile group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitrile group can be introduced using reagents like cyanogen bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-2-methyl-1H-indole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1H-indole-6-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoindole: Similar structure but lacks the methyl and carbonitrile groups.

    2-Methylindole: Lacks the bromine and carbonitrile groups.

    6-Cyanoindole: Lacks the bromine and methyl groups.

Uniqueness

4-Bromo-2-methyl-1H-indole-6-carbonitrile is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the carbonitrile group can enhance its binding affinity to certain biological targets .

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

4-bromo-2-methyl-1H-indole-6-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-6-2-8-9(11)3-7(5-12)4-10(8)13-6/h2-4,13H,1H3

InChI Key

NPMVFPHDIPWLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Br)C#N

Origin of Product

United States

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